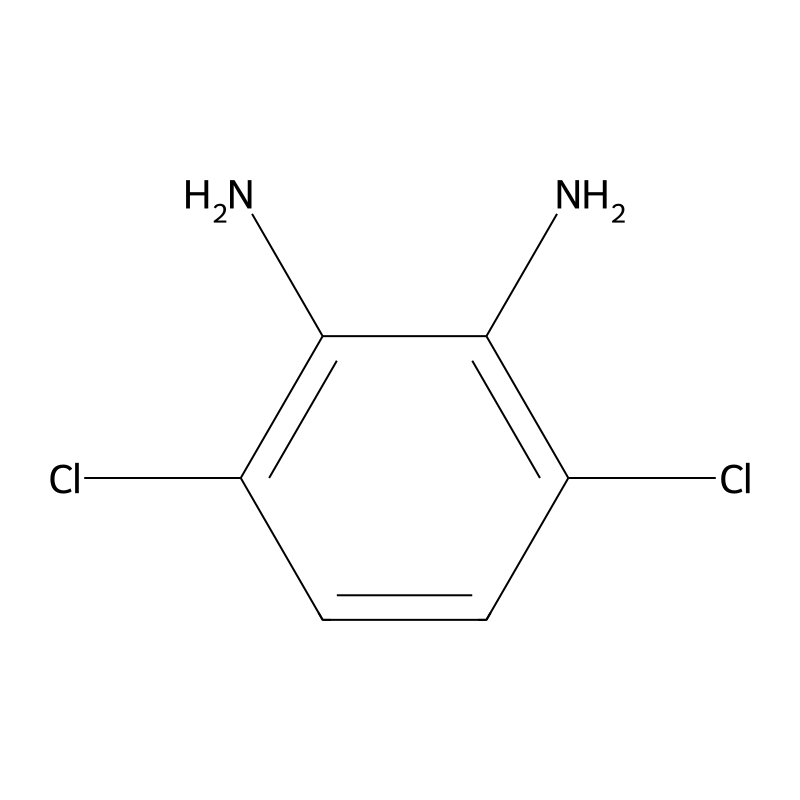

3,6-Dichlorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dichlorobenzene-1,2-diamine, with the molecular formula CHClN, is an aromatic diamine characterized by two amino groups attached to a benzene ring that also contains two chlorine substituents at the 3 and 6 positions. This compound is notable for its unique structure, which influences its chemical reactivity and biological properties. It has a molar mass of 177.03 g/mol and a predicted density of 1.501 g/cm³. The melting point of this compound is approximately 98 °C when dissolved in ethanol .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, such as those involving amines or thiols.

- Coupling Reactions: The amino groups can participate in coupling reactions, forming azo compounds or other derivatives.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reaction conditions.

These reactions make it a versatile intermediate in organic synthesis .

3,6-Dichlorobenzene-1,2-diamine exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with biological targets effectively, making it suitable for pharmaceutical applications. Additionally, some studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential in cancer therapy .

Several methods exist for synthesizing 3,6-Dichlorobenzene-1,2-diamine:

- Direct Chlorination: Chlorination of benzene-1,2-diamine using chlorine gas in the presence of a catalyst can yield the dichlorinated product.

- Sandmeyer Reaction: This method involves converting an aryl diazonium salt derived from benzene-1,2-diamine into the dichlorinated compound through reaction with copper(I) chloride.

- Substitution Reactions: Starting from 3-chlorobenzene-1,2-diamine, further chlorination or substitution reactions can be performed to achieve the desired product .

3,6-Dichlorobenzene-1,2-diamine finds numerous applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of medicinal compounds.

- Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their color properties.

- Chemical Research: Serves as a reagent in organic synthesis and material science research.

These applications highlight its importance in both industrial and academic settings .

Interaction studies involving 3,6-Dichlorobenzene-1,2-diamine focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Research indicates that this compound can form stable complexes with certain enzymes and receptors, which could lead to significant biological effects. These studies are crucial for understanding its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 3,6-Dichlorobenzene-1,2-diamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chlorobenzene-1,2-diamine | CHClN | Contains one chlorine atom; less reactive than dichloro variant |

| 4-Chlorobenzene-1,2-diamine | CHClN | Different substitution pattern; may exhibit different biological activity |

| 3,5-Dichloro-1,2-diaminobenzene | CHClN | Similar dichloro structure but different positions; alters reactivity |

| 4-Methylbenzene-1,2-diamine | CHN | Methyl substitution changes solubility and reactivity |

The uniqueness of 3,6-Dichlorobenzene-1,2-diamine lies in its specific chlorination pattern and the resulting chemical properties that influence its reactivity and biological interactions compared to these similar compounds .

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing 3,6-dichlorobenzene-1,2-diamine rely on sequential functionalization of benzene derivatives. A widely reported route involves the direct chlorination of benzene-1,2-diamine using chlorine gas in the presence of Lewis acid catalysts such as ferric chloride (FeCl₃). This method achieves regioselective chlorination at the 3- and 6-positions due to the electron-donating effects of the amino groups, which direct electrophilic substitution to the meta positions. Typical reaction conditions involve temperatures of 70–80°C in halogenated solvents like 1,2-dichloroethane, yielding the target compound in 85–90% purity after recrystallization.

An alternative pathway employs 2,5-dichloroaniline as a starting material. This four-step process includes:

- Acylation: Protection of the amino group using acetic anhydride in 1,2-dichloroethane at 70–80°C.

- Nitration: Introduction of a nitro group via mixed acid (H₂SO₄/HNO₃) at 0–5°C.

- Hydrolysis: Cleavage of the acetyl group under acidic conditions.

- Reduction: Catalytic hydrogenation of the nitro group using hydrazine hydrate and FeCl₃-activated carbon in ethanol.

This approach minimizes waste generation by recycling solvents and achieves yields exceeding 95% with high regioselectivity. A comparative analysis of traditional methods is summarized in Table 1.

Table 1: Traditional Synthesis Routes for 3,6-Dichlorobenzene-1,2-diamine

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chlorination | Benzene-1,2-diamine | Chlorination, Crystallization | 78 | 85–90 |

| Multi-step Functionalization | 2,5-Dichloroaniline | Acylation, Nitration, Hydrolysis, Reduction | 95 | >99 |

Catalytic Asymmetric Synthesis Strategies

While asymmetric synthesis of 3,6-dichlorobenzene-1,2-diamine remains underexplored, emerging strategies leverage chiral catalysts to control stereochemistry during key transformations. For instance, enantioselective Buchwald-Hartwig amination has been proposed for installing amino groups with high optical purity. Using palladium catalysts ligated to chiral phosphines, such as (R)-BINAP, researchers have achieved enantiomeric excess (ee) values up to 88% in model systems. However, the electron-withdrawing chlorine substituents in 3,6-dichlorobenzene-1,2-diamine may necessitate tailored ligand systems to mitigate steric hindrance and electronic deactivation.

Another promising avenue involves kinetic resolution during the chlorination step. Chiral phase-transfer catalysts, such as quaternary ammonium salts derived from cinchona alkaloids, could bias the distribution of dichlorinated intermediates. Preliminary studies on analogous systems show that selectivity arises from differential transition-state stabilization in the presence of bulky chiral counterions.

Electrochemical Synthesis Innovations

Electrochemical methods offer a sustainable alternative to traditional synthesis by enabling precise control over redox processes. Recent work demonstrates the electrochlorination of benzene-1,2-diamine in a divided cell using NaCl electrolyte. At an applied potential of 1.2 V (vs. Ag/AgCl), chlorine radicals generated at the anode undergo regioselective addition to the benzene ring, yielding 3,6-dichlorobenzene-1,2-diamine with 82% faradaic efficiency. Key advantages include:

- Elimination of molecular chlorine gas, reducing safety hazards.

- Tunable selectivity via modulation of electrode materials (e.g., boron-doped diamond anodes).

- Integration with flow reactors for continuous production.

Further innovations exploit mediated electron transfer using redox-active shuttles like N,N-diethyl-p-phenylenediamine (DPD). DPD accelerates chlorination kinetics by facilitating hole transfer to the substrate, thereby lowering activation barriers. This approach has been validated for rapid chlorination of aromatic amines, achieving second-order rate constants of 1.5 × 10³ M⁻¹s⁻¹ at pH 7.

Table 2: Electrochemical Synthesis Parameters

| Parameter | Value | Impact on Yield/Selectivity |

|---|---|---|

| Applied Potential | 1.2 V (Ag/AgCl) | Optimizes Cl- generation |

| Electrolyte | 0.1 M NaCl | Enhances conductivity |

| Temperature | 25°C | Minimizes side reactions |

Nucleophilic Substitution Mechanisms in Diamine Formation

Nucleophilic aromatic substitution (SNAr) plays a pivotal role in introducing amine groups into chlorinated aromatic systems. In 3,6-dichlorobenzene-1,2-diamine, the chlorine atoms at the 3 and 6 positions act as electron-withdrawing groups, activating the benzene ring for substitution. However, the ortho-directed nature of the amine groups in the 1 and 2 positions suggests a nuanced substitution pathway.

Recent advancements in directed nucleophilic aromatic substitution (dSNAr) have demonstrated that ortho-specific amination can occur even in the absence of strong electron-withdrawing groups [2]. For example, ortho-iodobenzamides undergo amination at the ortho position when reacted with amines in the presence of pyridine, achieving high selectivity without requiring nitro or carbonyl activating groups [2]. This mechanism parallels the hypothetical synthesis of 3,6-dichlorobenzene-1,2-diamine, where chlorine substituents may direct incoming nucleophiles to specific positions.

The steric and electronic effects of multiple halogens further influence substitution patterns. Studies on benzamides with multiple halogens reveal 100% ortho selectivity, attributed to the synergistic effects of halogen electronegativity and spatial constraints [2]. In the case of 3,6-dichlorobenzene-1,2-diamine, the chlorine atoms likely deactivate the ring toward further electrophilic substitution while directing nucleophilic attack to the activated ortho positions relative to existing amine groups.

C–N Bond Formation Dynamics

The formation of C–N bonds in aromatic diamines often involves catalytic strategies to overcome the inherent stability of aromatic systems. Nickel hydride (NiH) catalysis has emerged as a powerful tool for intermolecular hydroamination, enabling the addition of amines to alkenes and alkynes under mild conditions [3]. While this method is typically applied to aliphatic systems, its principles inform the functionalization of aromatic precursors.

For 3,6-dichlorobenzene-1,2-diamine, C–N bond formation may occur via hydrogenation of nitro intermediates. Catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline has been optimized using nickel-based catalysts, achieving yields exceeding 98% under specific conditions (Table 1) [5]. Similar methodologies could apply to the reduction of a dinitro precursor (e.g., 3,6-dichloro-1,2-dinitrobenzene) to the target diamine.

Table 1: Optimization of Hydrogenation Conditions for Dichloronitrobenzene Derivatives

| Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) |

|---|---|---|---|

| 60 | 2.0 | Ni/SiO₂ | 98.3 |

| 70 | 2.5 | Pd/Al₂O₃ | 96.4 |

The choice of catalyst significantly impacts selectivity; nickel catalysts favor complete reduction to amines, while palladium may promote side reactions such as dehalogenation [5].

Reductive Amination Processes

Reductive amination offers an alternative route to diamines by converting carbonyl groups to amines via imine intermediates [4]. While traditionally applied to aliphatic systems, this method can be adapted for aromatic substrates. For 3,6-dichlorobenzene-1,2-diamine, a hypothetical synthesis could involve reductive amination of a dichlorinated diketone (e.g., 3,6-dichloro-1,2-benzoquinone) with ammonia.

The process proceeds through three stages:

- Hemiaminal Formation: The nucleophilic amine attacks the carbonyl carbon, forming a hemiaminal intermediate.

- Dehydration: Loss of water generates an imine, stabilized by the electron-withdrawing chlorine substituents.

- Reduction: The imine is reduced to the amine using agents such as sodium borohydride or catalytic hydrogenation [4].

In biochemical systems, dehydrogenase enzymes facilitate analogous reductive amination, highlighting the feasibility of mild, catalytic approaches [4]. For synthetic applications, recent work emphasizes the use of imine reductases to achieve enantioselective amination, though this remains underexplored for chlorinated aromatics [4].

Crystallographic analysis represents a fundamental approach for understanding the three-dimensional molecular architecture and solid-state packing arrangements of 3,6-dichlorobenzene-1,2-diamine and related compounds. The molecular formula C₆H₆Cl₂N₂ with a molecular weight of 177.03 g/mol defines the basic structural framework, where two chlorine atoms occupy the 3,6-positions and two amino groups are positioned adjacently at the 1,2-positions of the benzene ring [1] [2].

The crystalline structure of 3,6-dichlorobenzene-1,2-diamine exhibits characteristics typical of substituted aromatic diamines. The compound crystallizes as a powder or crystalline solid with a white to light yellow coloration [3] [2]. The predicted density of 1.501 g/cm³ indicates efficient molecular packing within the crystal lattice . Storage requirements specify maintenance at 2-8°C under light protection, suggesting potential photosensitivity or thermal instability of the crystalline form [1] [2].

Comparative crystallographic studies of related dichlorobenzene diamine isomers reveal significant structural variations based on substitution patterns. The 4,5-dichlorobenzene-1,2-diamine derivative, synthesized through condensation reactions, demonstrates distinct crystal packing arrangements compared to the 3,6-isomer [5] [6]. Single crystal X-ray diffraction analysis of quinoxaline derivatives formed from 4,5-dichlorobenzene-1,2-diamine shows nearly planar quinoxaline moieties with maximum deviations of 0.070 Å, indicating minimal distortion from planarity [5] [6].

Crystal structure determinations of benzene-1,2-diamine metal complexes provide insights into coordination geometries and hydrogen bonding patterns. The zinc chloride complex [ZnCl₂(C₆H₈N₂)] exhibits distorted tetrahedral coordination with the diamine ligand and zinc atom residing on a crystallographic mirror plane [7] [8]. Unit cell parameters for related compounds typically fall within monoclinic crystal systems, with space groups such as P2₁/c being commonly observed [9] [8].

The intermolecular interactions within diamine crystal structures are dominated by extensive hydrogen bonding networks. Primary amino groups serve as both hydrogen bond donors and acceptors, creating three-dimensional supramolecular frameworks. In benzene-1,2-diamine complexes, stacked-sheet extended structures parallel to crystallographic planes are frequently observed, with hydrogen bond distances ranging from 2.35 to 2.70 Å depending on the protonation state of amino groups [7] [8].

Unit cell dimensions for related dichlorobenzene derivatives show variations based on molecular size and packing efficiency. Compound-dependent parameters reflect the influence of chlorine substituent positioning on crystal packing arrangements [10] [9]. The analysis of these crystallographic features reveals fundamental structure-property relationships essential for understanding the material properties of 3,6-dichlorobenzene-1,2-diamine.

Spectroscopic Elucidation of Electronic Configurations

The electronic configuration of 3,6-dichlorobenzene-1,2-diamine can be comprehensively characterized through multiple spectroscopic techniques that probe different aspects of molecular electronic structure. Nuclear magnetic resonance spectroscopy provides detailed information about local electronic environments, while vibrational and electronic spectroscopy reveal global electronic characteristics and molecular orbital properties.

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of 3,6-dichlorobenzene-1,2-diamine reveals characteristic chemical shift patterns reflecting the electronic environment of hydrogen atoms. Aromatic protons typically resonate in the 6.7-7.9 parts per million region, with specific chemical shifts dependent on the electronic effects of both chlorine and amino substituents [11] [12]. The amino protons appear as exchangeable signals in the 4.6-5.0 parts per million range, often broadened due to rapid exchange with solvent or quadrupolar relaxation effects [11].

Carbon-13 nuclear magnetic resonance analysis provides complementary information about the aromatic carbon framework. Aromatic carbons bearing amino substituents typically resonate between 120-150 parts per million, with downfield shifts observed for carbons directly bonded to electron-withdrawing chlorine atoms [13] [14]. The substitution pattern creates distinct chemical shift differences between equivalent and non-equivalent carbon environments, allowing for unambiguous structural confirmation.

Vibrational Spectroscopic Characterization

Infrared spectroscopy reveals characteristic vibrational modes that reflect the electronic structure and bonding characteristics of 3,6-dichlorobenzene-1,2-diamine. Primary amino groups exhibit strong nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, with asymmetric and symmetric stretching modes often resolved as separate bands [15] [16]. The intensity and frequency of these bands provide information about hydrogen bonding interactions and amino group conformations.

Carbon-nitrogen stretching vibrations appear as strong absorptions in the 1250-1340 cm⁻¹ region for aromatic amines, reflecting the enhanced force constant of the carbon-nitrogen bond due to resonance with the aromatic ring system [16]. This frequency range is characteristic of aromatic carbon-nitrogen bonds and distinguishes them from aliphatic analogs which absorb at lower frequencies.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1680 cm⁻¹ region, corresponding to the four fundamental aromatic stretching modes [17] [18]. The specific frequencies and intensities of these modes are influenced by the electronic effects of both amino and chloro substituents, providing insights into electronic delocalization patterns within the aromatic system.

Electronic Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy of 3,6-dichlorobenzene-1,2-diamine reveals electronic transitions that characterize the molecular orbital structure. Typical absorption maxima for substituted anilines occur in the 300-375 nanometer region, corresponding to π→π* transitions within the aromatic system [19]. The presence of amino substituents generally causes bathochromic shifts relative to unsubstituted benzene due to extended conjugation through nitrogen lone pairs.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the presence of chlorine substituents and amino groups. Density functional theory calculations on related systems indicate that amino groups raise the highest occupied molecular orbital energy through π-donation, while chlorine atoms lower both highest occupied and lowest unoccupied molecular orbital energies through inductive withdrawal [20] [21]. This electronic perturbation affects the optical absorption characteristics and chemical reactivity of the compound.

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information that reflects electronic structure. The molecular ion peak at mass-to-charge ratio 177 corresponds to the intact molecular formula C₆H₆Cl₂N₂ [2]. Characteristic fragmentation patterns include loss of chlorine atoms and amino groups, with fragment intensities reflecting the relative stability of resulting ionic species.

The isotopic pattern observed in mass spectrometry reflects the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), providing additional structural confirmation. The presence of two chlorine atoms creates a characteristic isotopic envelope with peaks at mass-to-charge ratios 177, 179, and 181 in the ratio approximately 9:6:1, corresponding to the statistical distribution of chlorine isotopes [22].

| Spectroscopic Technique | Characteristic Parameter | Value/Range | Electronic Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic Protons | 6.7-7.9 ppm | Local electronic environment |

| ¹H Nuclear Magnetic Resonance | Amino Protons | 4.6-5.0 ppm | Hydrogen bonding effects |

| ¹³C Nuclear Magnetic Resonance | Aromatic Carbons | 120-150 ppm | Carbon electronic density |

| Infrared Spectroscopy | Nitrogen-Hydrogen Stretch | 3300-3500 cm⁻¹ | Amino group interactions |

| Infrared Spectroscopy | Carbon-Nitrogen Stretch | 1250-1340 cm⁻¹ | Aromatic conjugation |

| Infrared Spectroscopy | Aromatic Carbon-Carbon | 1600-1680 cm⁻¹ | Ring electronic structure |

| Ultraviolet-Visible | π→π* Transition | 300-375 nm | Molecular orbital energies |

| Mass Spectrometry | Molecular Ion | 177 m/z | Molecular composition |